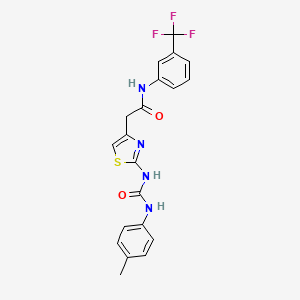
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as TTFA, and it has been found to exhibit promising pharmacological properties that make it an attractive candidate for further investigation.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3-(p-tolyl)urea with thioamide followed by reaction with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide. The final product is obtained by deprotection of the thioamide group.
Starting Materials
3-(p-tolyl)urea, thioamide, 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide
Reaction
Step 1: Reaction of 3-(p-tolyl)urea with thioamide in the presence of a base to form 2-(3-(p-tolyl)ureido)thiazole., Step 2: Reaction of 2-(3-(p-tolyl)ureido)thiazole with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a base to form 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide., Step 3: Deprotection of the thioamide group in the final product using a suitable reagent to obtain the desired compound.
作用机制
The mechanism of action of TTFA involves the inhibition of mitochondrial complex II, which is an essential enzyme involved in the electron transport chain. By inhibiting this enzyme, TTFA disrupts the production of ATP, which leads to a decrease in energy production and ultimately cell death. Additionally, TTFA has been found to induce apoptosis, which is a programmed cell death process that plays a critical role in the treatment of cancer.
生化和生理效应
TTFA has been found to exhibit several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of cellular metabolism. These effects make it an attractive candidate for further investigation in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using TTFA in lab experiments is its potent inhibitory activity against mitochondrial complex II, which makes it an attractive candidate for the treatment of various diseases. However, one of the limitations of using TTFA is its potential toxicity, which requires careful consideration when designing experiments and interpreting results.
未来方向
There are several future directions for the investigation of TTFA, including the development of more potent derivatives, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its effects on cellular metabolism. Additionally, further studies are needed to determine the optimal dosing and administration of TTFA in the treatment of various diseases.
科学研究应用
TTFA has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against several enzymes, including mitochondrial complex II and the respiratory chain. These properties make it an attractive candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
属性
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVAUKMSCRNVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)
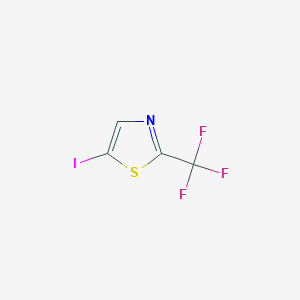
![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)
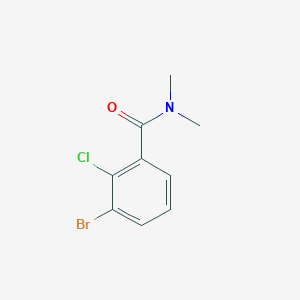
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)
![3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2852826.png)
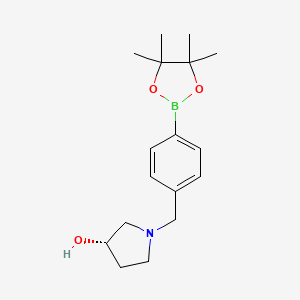
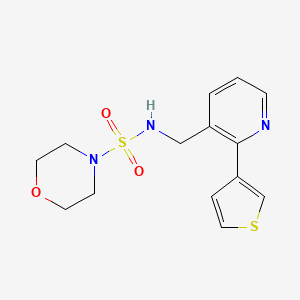
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)
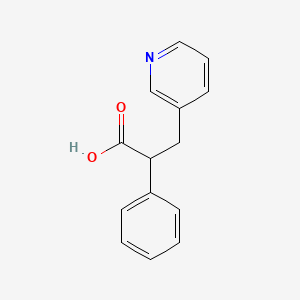
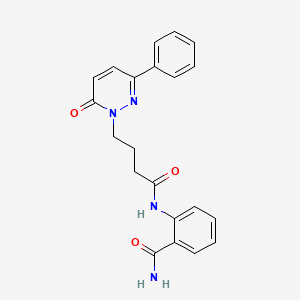
![3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2852833.png)
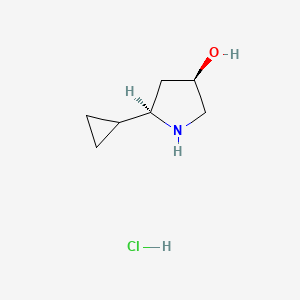
![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)